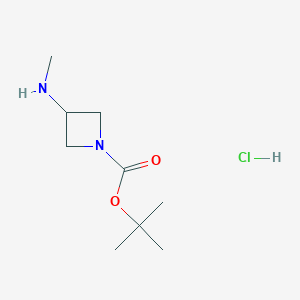

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride

Description

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound featuring an azetidine ring (a four-membered saturated ring) substituted with a methylamino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. This compound is commonly utilized in medicinal chemistry for the development of protease inhibitors, kinase inhibitors, and other bioactive molecules due to its conformational rigidity and ability to modulate pharmacokinetic properties .

Properties

IUPAC Name |

tert-butyl 3-(methylamino)azetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-5-7(6-11)10-4;/h7,10H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQSDINBYLHPTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159824-44-8 | |

| Record name | 3-Methylamino-azetidine-1-carboxylic acid tert-butyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride is a chemical compound that belongs to the azetidine class of organic compounds. Azetidines are characterized by their four-membered heterocyclic ring structure, which endows them with diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

The compound features several functional groups:

- Azetidine Ring : Provides a framework for various chemical reactions.

- Carboxylate Group : Participates in esterification and other reactions.

- Methylamino Group : Allows for further functionalization, enhancing its versatility in drug development.

These properties suggest that the compound may interact with various biological targets, influencing numerous biochemical pathways.

The biological effects of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their catalytic functions. For instance, it has been shown to interact with proteases and kinases, leading to changes in cellular signaling pathways .

- Modulation of Cell Signaling Pathways : It can influence pathways like the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular proliferation .

- Interaction with Receptors : The compound may engage with various receptors, potentially leading to therapeutic effects against conditions such as pain and inflammation .

Research Findings and Case Studies

Research has been conducted to evaluate the pharmacological properties of azetidine derivatives. Below are some notable findings relevant to this compound:

Table 1: Summary of Biological Activities

Case Study: Interaction Studies

A study focusing on azetidine carboxylates evaluated their interaction with monoacylglycerol lipase (MAGL), a key enzyme in lipid metabolism. The findings indicated that certain azetidine derivatives could serve as effective MAGL inhibitors, showcasing their potential in treating metabolic disorders .

Scientific Research Applications

Biological Applications

While specific biological activity data for tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride is limited, compounds with similar structures have shown promising pharmacological effects. Potential applications include:

- Neuropharmacology : Due to its structural features, the compound may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.

- Antinociceptive and Anti-inflammatory Properties : Similar compounds have demonstrated these effects, indicating that this compound may also possess these properties .

Interaction Studies

Understanding how this compound interacts with various biological targets is critical for elucidating its therapeutic potential. Interaction studies typically focus on:

- Receptor Binding : Investigating how the compound binds to neurotransmitter receptors or other relevant targets.

- Enzyme Activity : Assessing its influence on enzymatic reactions that could relate to its pharmacological effects.

Case Study 1: Synthesis Optimization

A study demonstrated the optimization of synthesis routes for producing this compound with high yields using green chemistry principles. This approach not only improved efficiency but also reduced environmental impact .

Case Study 2: Pharmacological Screening

Research involving structurally similar compounds indicated potential antinociceptive effects when tested in animal models. This suggests that further exploration of this compound could lead to new analgesic agents.

Comparison with Similar Compounds

Key Observations :

- Methylamino substitution (target compound) introduces a secondary amine, enhancing hydrogen-bonding capacity compared to non-polar groups like bromoethyl .

- Dihydrochloride salts (e.g., ) offer higher aqueous solubility but may complicate purification steps.

Physicochemical and Pharmacokinetic Properties

Comparative data for selected compounds:

Analysis :

- The target compound’s lower Log P compared to bromoethyl and piperidinyl derivatives suggests better hydrophilicity, favoring solubility in biological systems .

- Higher hydrogen bond donors (due to methylamino and HCl) may improve target binding but reduce BBB permeability .

- Piperidinyl derivatives exhibit superior bioavailability, likely due to balanced lipophilicity and hydrogen-bonding capacity .

Preparation Methods

Boc Protection of Azetidine Derivatives

A common step in the synthesis is the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting azetidine or its derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- 3,3-Dimethoxy-azetidine (10 g, 85.4 mmol) is dissolved in methylene chloride (50 mL).

- Triethylamine (12.9 g, 128.1 mmol) is added under stirring.

- Di-tert-butyl dicarbonate (22.3 g, 102.5 mmol) is added dropwise at 10–40 °C.

- The mixture is stirred for 3–4 hours.

- After aqueous workup and drying, the product 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine is obtained in 91% yield.

This step provides a protected intermediate suitable for further functionalization.

Conversion to 1-tert-butoxycarbonyl-3-azetidinone

The protected dimethoxy intermediate is hydrolyzed and oxidized to form the azetidinone:

- The dimethoxy compound is treated with 10% aqueous citric acid at 20–40 °C for 3–4 hours.

- The pH is adjusted to neutral with sodium bicarbonate.

- Extraction and crystallization from hexane yield 1-tert-butoxycarbonyl-3-azetidinone with an 85.4% yield.

This step is crucial for introducing the ketone functionality on the azetidine ring.

Introduction of the Methylamino Group

The methylamino substituent at the 3-position can be introduced by nucleophilic substitution or reductive amination on appropriately functionalized azetidine intermediates.

- The reaction of azetidine derivatives with methylamine under controlled conditions leads to the formation of the 3-(methylamino)azetidine moiety.

- This step is often performed in solvents like dichloromethane with careful temperature control to avoid side reactions.

- Purification is generally achieved by column chromatography or crystallization.

Industrial scale-up involves optimization of reagent purity and reaction parameters to maximize yield and minimize impurities.

Green and Facile Synthetic Advances

Recent research has focused on improving the environmental footprint and efficiency of the synthesis:

- Use of benzylamine as a starting material instead of more expensive or unstable amines reduces cost and simplifies purification.

- Employment of microchannel reactors for oxidation steps enhances heat and mass transfer, reducing by-products and wastewater.

- Replacement of traditional oxidants (e.g., sodium hypochlorite) with composite catalysts and oxygen systems minimizes hazardous waste.

- Optimization of temperature and reaction time controls the formation of side-products such as tert-butyl 5-oxooxazolidine-3-carboxylate.

These improvements lead to higher yields, less environmental impact, and suitability for industrial production.

Comparative Data Table of Key Steps

| Step | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | 3,3-Dimethoxy-azetidine | Di-tert-butyl dicarbonate, triethylamine, DCM, 10–40 °C, 3–4 h | 91 | High yield, mild conditions |

| Hydrolysis/Oxidation | Boc-protected dimethoxy azetidine | 10% citric acid aqueous, 20–40 °C, 3–4 h; pH neutralization | 85.4 | Crystallization from hexane, good purity |

| Methylamino Introduction | Azetidine derivative | Methylamine, DCM, controlled temperature | Variable (optimized industrially) | Requires purification, sensitive to conditions |

| Oxidation (Green Method) | Boc-protected azetidin-3-ol | TEMPO/O2 catalyst system in microchannel reactor, 0–75 °C | Improved over traditional methods | Reduced by-products, less wastewater |

Research Findings and Challenges

- Traditional methods using dioxane and DMSO as solvents pose environmental and safety concerns.

- Oxidation steps often generate impurities that reduce overall yield.

- The green synthesis route employing microchannel reactors and composite catalysts significantly lowers by-product formation and environmental burden.

- The choice of starting materials like benzylamine over benzhydrylamine improves cost-effectiveness and ease of purification.

- Control of reaction temperature is critical in minimizing side-products, with optimal oxidation temperatures around −10 °C for traditional TEMPO reactions and 0–30 °C for microchannel methods.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 3-(methylamino)azetidine-1-carboxylate hydrochloride?

- Methodology :

- Step 1 : Start with tert-butyl azetidine-1-carboxylate derivatives (e.g., tert-butyl 3-iodoazetidine-1-carboxylate) and perform nucleophilic substitution with methylamine. Use polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–80°C) to facilitate the reaction .

- Step 2 : Purify the intermediate via column chromatography (silica gel, eluent: ethyl acetate/hexane). Confirm the structure using H-NMR and LC-MS .

- Step 3 : Convert the free base to the hydrochloride salt by treating with HCl in anhydrous diethyl ether or dichloromethane. Isolate the product via filtration and dry under vacuum .

- Key Considerations : Monitor reaction progress with TLC and optimize pH during salt formation to avoid decomposition.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

| Method | Parameters | Reference |

|---|---|---|

| H-NMR | Peaks: δ 1.44 (s, Boc CH), δ 3.2–3.8 (azetidine ring protons) | |

| HPLC | Purity >98% (C18 column, gradient: 0.1% TFA in HO/MeCN) | |

| LC-MS | [M+H] m/z calculated for CHClNO: 259.1 |

- Validation : Compare spectral data with literature or commercial standards (e.g., PharmaBlock’s azetidine derivatives ).

Q. What storage conditions are optimal for maintaining stability?

- Recommendations :

- Store at –20°C in airtight, amber glass vials under inert gas (N or Ar) to prevent hydrolysis of the Boc group .

- Avoid exposure to moisture or strong acids/bases, which may cleave the tert-butyl carbamate .

Advanced Research Questions

Q. How can the methylamino group be selectively functionalized without ring-opening?

- Strategies :

- Protection : Use Boc or Fmoc groups to shield the amine during subsequent reactions (e.g., alkylation or acylation) .

- Reagents : Employ mild coupling agents (e.g., EDC/HOBt) for amide bond formation in anhydrous THF .

Q. How to troubleshoot low yields during hydrochloride salt formation?

- Common Issues :

- Incomplete Neutralization : Ensure stoichiometric HCl addition (use pH paper to target pH ~2–3).

- Solvent Choice : Precipitate the salt in low-polarity solvents (e.g., diethyl ether) rather than THF, which may retain impurities .

Q. What analytical methods resolve stereochemical ambiguities in azetidine derivatives?

- Techniques :

- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol (90:10) to separate enantiomers .

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in acetone/water .

- Example : tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate (CAS 1352012-69-1) was characterized via X-ray to confirm cyclopropane ring geometry .

Data Contradictions and Mitigation

- Purity Discrepancies :

- Synthetic Byproducts :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.